molecular formula C15H14F2N2O B5417933 N-(2,5-difluorophenyl)-N'-(4-ethylphenyl)urea

N-(2,5-difluorophenyl)-N'-(4-ethylphenyl)urea

Cat. No. B5417933
M. Wt: 276.28 g/mol
InChI Key: XUGXSXCDUPYZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-N'-(4-ethylphenyl)urea, also known as DFP-10825, is a synthetic compound that has gained attention in recent years due to its potential biomedical applications. DFP-10825 has been shown to have a high affinity for certain proteins and enzymes, making it a promising candidate for use in drug development and other scientific research applications.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-N'-(4-ethylphenyl)urea is not fully understood, but it is thought to involve the binding of the compound to specific sites on proteins and enzymes. This binding can lead to changes in the activity of these proteins and enzymes, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes and to modulate protein-protein interactions. The compound has also been shown to have anti-inflammatory effects and to be cytotoxic to certain cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,5-difluorophenyl)-N'-(4-ethylphenyl)urea is its high affinity for certain proteins and enzymes, which makes it a useful tool for studying these molecules. However, the compound also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are a number of potential future directions for research on N-(2,5-difluorophenyl)-N'-(4-ethylphenyl)urea, including its use in drug development for a variety of diseases. The compound's ability to inhibit the activity of certain enzymes and to modulate protein-protein interactions makes it a promising candidate for the development of new therapeutics. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify additional proteins and enzymes that may be targeted by the compound.

Synthesis Methods

N-(2,5-difluorophenyl)-N'-(4-ethylphenyl)urea can be synthesized using a variety of methods, including the reaction of 2,5-difluoroaniline with 4-ethylphenylisocyanate. The resulting product can then be purified using a variety of techniques, including column chromatography and recrystallization.

Scientific Research Applications

N-(2,5-difluorophenyl)-N'-(4-ethylphenyl)urea has been shown to have a number of potential biomedical applications, including its use as a tool for studying protein-protein interactions and enzyme function. The compound has been shown to have a high affinity for certain proteins, including the protein kinase CK2, which is involved in a variety of cellular processes. This compound has also been shown to inhibit the activity of certain enzymes, including the proteasome, which is involved in protein degradation.

properties

IUPAC Name

1-(2,5-difluorophenyl)-3-(4-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O/c1-2-10-3-6-12(7-4-10)18-15(20)19-14-9-11(16)5-8-13(14)17/h3-9H,2H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGXSXCDUPYZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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